molecular formula C9H8BrN3O B15229605 5-Bromo-8-methoxyquinazolin-4-amine

5-Bromo-8-methoxyquinazolin-4-amine

Katalognummer: B15229605
Molekulargewicht: 254.08 g/mol
InChI-Schlüssel: SDTLJWDWNYUQOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-methoxyquinazolin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromoanthranilic acid and 8-methoxyaniline.

    Cyclization Reaction: The starting materials undergo a cyclization reaction to form the quinazoline core structure. This reaction is often catalyzed by a suitable reagent, such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Amination: The resulting intermediate is then subjected to an amination reaction to introduce the amine group at the 4-position of the quinazoline ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis, metal-mediated reactions, and phase-transfer catalysis are often employed to improve efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-8-methoxyquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds .

Wirkmechanismus

The mechanism of action of 5-Bromo-8-methoxyquinazolin-4-amine involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-8-hydroxyquinazolin-4-amine: Similar structure but with a hydroxyl group instead of a methoxy group.

    5-Chloro-8-methoxyquinazolin-4-amine: Similar structure but with a chlorine atom instead of a bromine atom.

    8-Methoxyquinazolin-4-amine: Lacks the bromine atom at the 5-position.

Uniqueness

5-Bromo-8-methoxyquinazolin-4-amine is unique due to the presence of both bromine and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile scaffold for drug development and chemical biology research .

Eigenschaften

Molekularformel

C9H8BrN3O

Molekulargewicht

254.08 g/mol

IUPAC-Name

5-bromo-8-methoxyquinazolin-4-amine

InChI

InChI=1S/C9H8BrN3O/c1-14-6-3-2-5(10)7-8(6)12-4-13-9(7)11/h2-4H,1H3,(H2,11,12,13)

InChI-Schlüssel

SDTLJWDWNYUQOV-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C(=C(C=C1)Br)C(=NC=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.